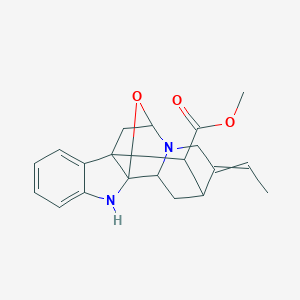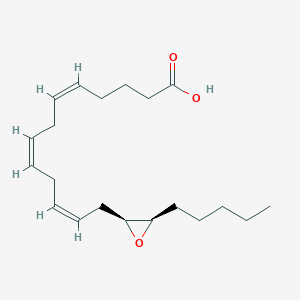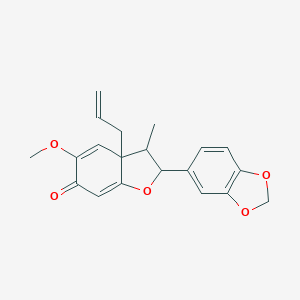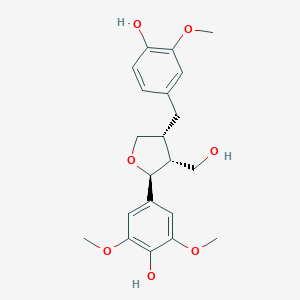
Picrinine
Vue d'ensemble
Description
Picrinine is a natural product belonging to the akuammiline family of alkaloids. It was first isolated in 1965 from the leaves of Alstonia scholaris, a plant known for its medicinal properties . This compound has the chemical formula C20H22N2O3 and is known for its various biological activities, including anti-inflammatory and analgesic effects .
Applications De Recherche Scientifique
Picrinine has been extensively studied for its scientific research applications, including:
Chemistry: this compound serves as a valuable compound for studying the synthesis and reactivity of indole alkaloids.
Mécanisme D'action
Picrinine, also known as DTXSID30425161, is a bioactive compound isolated from the leaves of Alstonia scholaris . This compound belongs to the akuammiline family of alkaloids and has been shown to exhibit anti-inflammatory activity .
Target of Action
This compound primarily targets the 5-lipoxygenase enzyme . This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are lipid mediators involved in inflammation and immune responses .
Mode of Action
This compound interacts with its primary target, the 5-lipoxygenase enzyme, by inhibiting its activity . This inhibition results in a decrease in the production of leukotrienes, thereby exhibiting anti-inflammatory activity .
Biochemical Pathways
This compound affects the leukotriene biosynthesis pathway by inhibiting the 5-lipoxygenase enzyme . The downstream effect of this inhibition is a reduction in the production of leukotrienes, which are pro-inflammatory mediators. Thus, this compound’s action leads to an overall anti-inflammatory effect .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a compound
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of the 5-lipoxygenase enzyme . This inhibition leads to a decrease in the production of leukotrienes, resulting in an anti-inflammatory effect . Additionally, this compound can be converted to N-methylthis compound (ervincine) by the action of specific N-methyltransferases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of bioactive compounds . .
Analyse Biochimique
Biochemical Properties
Picrinine interacts with a variety of enzymes and proteins. A significant interaction is with the enzyme N-methyltransferase, which is involved in the vindoline pathway in Catharanthus roseus . This compound has been identified as a substrate of N-methyltransferase, which converts it to N-methylthis compound (ervincine) . This interaction demonstrates the role of this compound in biochemical reactions.
Cellular Effects
It is known that this compound exhibits anti-inflammatory activity through the inhibition of the 5-lipoxygenase enzyme . This suggests that this compound may influence cell signaling pathways related to inflammation.
Molecular Mechanism
This compound’s molecular mechanism of action involves its interaction with the enzyme N-methyltransferase . This enzyme converts this compound to N-methylthis compound (ervincine), demonstrating a binding interaction with biomolecules and enzyme activation .
Temporal Effects in Laboratory Settings
It is known that the gene expression and biochemical activities of the N-methyltransferase enzyme, which interacts with this compound, are highest in younger leaf tissues . This suggests that the effects of this compound may vary over time.
Metabolic Pathways
This compound is involved in the metabolic pathway of the vindoline in Catharanthus roseus . It interacts with the enzyme N-methyltransferase in this pathway
Transport and Distribution
It is known that this compound is a substrate of the enzyme N-methyltransferase, suggesting that it may be transported and distributed via interactions with this enzyme .
Subcellular Localization
Given its interactions with the enzyme N-methyltransferase, it is possible that this compound may be localized to the same subcellular compartments as this enzyme .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of picrinine involves several steps, including the Fischer indolization reaction. This reaction is a strategic platform for the total synthesis of this compound, involving the cyclization of appropriate precursors under specific conditions . The reaction conditions typically include the use of acidic or basic catalysts and controlled temperatures to facilitate the formation of the indole ring structure.
Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from the leaves of Alstonia scholaris. The leaves are subjected to ethanol extraction, followed by purification processes to isolate this compound in its pure form . The extraction process involves the use of solvents like ethanol and dilute acids to ensure the efficient recovery of this compound from the plant material.
Analyse Des Réactions Chimiques
Types of Reactions: Picrinine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides, which may exhibit different biological activities.
Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its pharmacological properties.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups, leading to the formation of derivatives with modified activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique biological activities and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Picralinal: Another indole alkaloid isolated from Alstonia scholaris, known for its antiviral activity.
19-epi-scholaricine: Exhibits similar biological activities, including anti-inflammatory effects.
Vallesamine: An indole alkaloid with notable pharmacological properties.
Uniqueness of Picrinine: this compound stands out due to its potent anti-inflammatory and analgesic effects, primarily mediated through the inhibition of the 5-lipoxygenase enzyme. Its unique structure and reactivity make it a valuable compound for scientific research and potential therapeutic applications.
Propriétés
IUPAC Name |
methyl (1R,9R,11S,14E,15R,17S)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-11-10-22-15-8-12(11)17(18(23)24-2)19-9-16(22)25-20(15,19)21-14-7-5-4-6-13(14)19/h3-7,12,15-17,21H,8-10H2,1-2H3/b11-3-/t12-,15-,16-,17?,19-,20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXYPHKGNUGUFG-ISOAOPOOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN2C3CC1C(C45C3(NC6=CC=CC=C64)OC2C5)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/CN2[C@H]3C[C@@H]1C([C@@]45[C@@]3(NC6=CC=CC=C64)O[C@H]2C5)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4684-32-6 | |
| Record name | Picrinine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4684-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of picrinine?
A1: this compound has a molecular formula of C20H22N2O3 and a molecular weight of 338.4 g/mol. []
Q2: How is this compound typically isolated and purified from plant sources?
A2: this compound is commonly extracted from plants using solvents like ethanol. Subsequent purification is often achieved using various chromatographic techniques, including column chromatography with silica gel, alumina, and Sephadex LH-20 gel. []
Q3: What analytical methods are used to characterize and quantify this compound?
A3: Researchers employ a range of techniques to analyze this compound, including:
- Spectroscopy: UV, IR, MS, and NMR (1D and 2D) are used for structural elucidation. [, ]
- Chromatography: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used for separation, identification, and quantification. [, , , ]
- Specific HPLC methods utilize a C18 column and a methanol/0.01% triethylamine mobile phase, with detection at 287 nm. []
- Supercritical Fluid Chromatography: When coupled with tandem mass spectrometry (SFC-MS/MS), this technique allows for the simultaneous quantification of this compound and related alkaloids in biological samples like rat plasma. []
Q4: How can the different parts of the Alstonia scholaris plant be distinguished based on their this compound content?
A4: Fourier-transform infrared spectroscopy (FTIR) combined with principal component analysis (PCA) can differentiate between the leaves and immature stems of Alstonia scholaris. This approach reveals that the leaves generally contain a higher content of this compound compared to the stems. []
Q5: Have any standard substances been prepared for this compound?
A5: Yes, a this compound standard substance has been prepared from Alstonia scholaris leaves using solvent extraction followed by chromatographic isolation. The purity of this standard substance was confirmed to be 99.9878% using TLC and HPLC. []
Q6: Which plants are known to produce this compound?
A6: this compound is primarily found in plants belonging to the Apocynaceae family. Some notable sources include:
- Alstonia scholaris [, , , , , , , ]
- Amsonia hubrichtii []
- Rauvolfia yunnanensis [, ]
- Vinca minor [, ]
- Tabernaemontana glandulosa [, ]
Q7: Is the production of this compound consistent across different parts of the plant and different seasons?
A7: No, this compound content can vary significantly:
- Tissue Specificity: this compound concentration differs across plant tissues. For instance, in Alstonia scholaris, the highest levels are generally found in fruits, followed by leaves, while lower amounts are present in stems. []
- Seasonal Variation: In Alstonia scholaris, the production of this compound and other alkaloids in the leaves can fluctuate depending on the time of year. []
Q8: How is this compound biosynthesized in plants?
A8: this compound biosynthesis is part of the broader monoterpenoid indole alkaloid (MIA) pathway. A key step involves the N-methylation of specific precursor alkaloids. For instance, a this compound N-methyltransferase enzyme found in Vinca minor and Rauvolfia serpentina specifically catalyzes the conversion of this compound to N-methylthis compound (also known as ervincine). []
Q9: What is known about the pharmacological activity of this compound?
A9: While research on this compound's specific mechanisms is ongoing, some studies suggest:
- Analgesic Potential: this compound has demonstrated analgesic activity in some experimental models, with reported inhibition percentages comparable to other plant-derived alkaloids. []
- Central Nervous System Depressant: Early research indicates potential central nervous system depressant action. []
Q10: How is this compound absorbed and distributed in the body?
A10: A pharmacokinetic study in rats using a Dengtaiye tablet (containing this compound) showed that this compound is detectable in plasma after oral administration. The developed supercritical fluid chromatography with tandem mass spectrometry (SFC-MS/MS) method enabled researchers to quantify this compound and analyze its pharmacokinetic profile. []
Q11: What is the significance of this compound's structure in relation to its activity?
A11: this compound shares a core structural motif, a 4a,9a-heterocycle-fused tetrahydrocarbazole, with other alkaloids like vincorine, aspidophylline A, and minfiensine. This commonality suggests potential for shared or overlapping pharmacological activities. []
Q12: Has this compound been synthesized in the laboratory?
A12: Yes, this compound has been successfully synthesized through several approaches:
- Racemic Synthesis: Early efforts resulted in the total synthesis of racemic (±)-picrinine. []
- Asymmetric Total Synthesis: More recent work achieved the first asymmetric total synthesis of (-)-picrinine, allowing for the preparation of enantiomerically pure material. []
Q13: What key reactions and strategies are employed in the total synthesis of this compound?
A13: this compound's complex structure necessitates sophisticated synthetic strategies, with key features including:
- Fischer Indolization: This reaction is often employed to construct the indole core of this compound and establish crucial stereocenters. [, ]
- Nickel-Mediated Reactions: Nickel catalysis has proven valuable in forming the bridged [3.3.1]-azabicyclic core characteristic of this compound. [, ]
- Cascade Cyclization: New strategies involving asymmetric cascade dearomative cyclization have emerged as efficient ways to build the core structure. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![methyl (1S,9R,10S,12S,13E,18R)-13-ethylidene-10-hydroxy-18-(hydroxymethyl)-15-methyl-8-aza-15-azoniapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,4,6-triene-18-carboxylate](/img/structure/B201333.png)

